ethyl 4-{[(diallylamino)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(diallylamino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a diallylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(diallylamino)carbonyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with diallyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient mixing and temperature control systems. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(diallylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diallylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Ethyl 4-{[(diallylamino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(diallylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The diallylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoate moiety may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-{[(diallylamino)carbonyl]amino}benzoate.
Ethyl 4-{[(methylamino)carbonyl]amino}benzoate: Similar structure but with a methylamino group instead of a diallylamino group.
Ethyl 4-{[(phenylamino)carbonyl]amino}benzoate: Contains a phenylamino group, offering different chemical properties.
Uniqueness
This compound is unique due to the presence of the diallylamino group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar benzoate derivatives.
Properties
IUPAC Name |
ethyl 4-[bis(prop-2-enyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-11-18(12-5-2)16(20)17-14-9-7-13(8-10-14)15(19)21-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOXAMQWTOLYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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